Tert-butyl(chloro)diethylsilane
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Overview
Description
Tert-butyl(chloro)diethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is a chlorosilane containing a tert-butyl group and two ethyl groups attached to a silicon atom. This compound is used in organic synthesis, particularly as a protecting group for alcohols and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl(chloro)diethylsilane can be synthesized through the reaction of tert-butyl lithium with diethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is cooled to 0°C, and tert-butyl lithium is added dropwise to a solution of diethylchlorosilane in anhydrous pentane. The mixture is then stirred at room temperature for several hours, followed by distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(chloro)diethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and amines to form tert-butyl(diethyl)silyl ethers and amines, respectively.
Hydrolysis: The compound reacts with water to form tert-butyl(diethyl)silanol and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form silyl ethers and amines.
Bases: Such as triethylamine, used to neutralize the hydrochloric acid formed during substitution reactions.
Catalysts: Used to accelerate hydrolysis reactions.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silanol: Formed from hydrolysis.
Scientific Research Applications
Tert-butyl(chloro)diethylsilane has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for alcohols and amines, allowing for selective reactions to occur without interference from these functional groups.
Material Science: The compound is used in the synthesis of silicon-based materials and nanocomposites, which have applications in electronics and photonics.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Analytical Chemistry: The compound is used as a derivatizing agent for the analysis of various compounds by gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism by which tert-butyl(chloro)diethylsilane exerts its effects involves the formation of a silicon-oxygen or silicon-nitrogen bond with alcohols or amines, respectively. This bond formation is facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction. The resulting silyl ether or silyl amine is more stable and less reactive than the original alcohol or amine, allowing for selective reactions to occur .
Comparison with Similar Compounds
Tert-butyl(chloro)dimethylsilane: Contains two methyl groups instead of two ethyl groups.
Tert-butyl(chloro)diphenylsilane: Contains two phenyl groups instead of two ethyl groups.
Uniqueness: Tert-butyl(chloro)diethylsilane is unique due to its specific combination of tert-butyl and diethyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and reactivity, making it a versatile protecting group in organic synthesis. The ethyl groups offer slightly different reactivity and steric properties compared to methyl or phenyl groups, allowing for tailored applications in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-chloro-diethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-6-10(9,7-2)8(3,4)5/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXVMOBDVOAUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623625 |
Source
|
Record name | tert-Butyl(chloro)diethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107149-55-3 |
Source
|
Record name | tert-Butyl(chloro)diethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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